(4S,4'S,5R,5'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
CAS No.:
Cat. No.: VC13753135
Molecular Formula: C33H28N2O2
Molecular Weight: 484.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H28N2O2 |
|---|---|
| Molecular Weight | 484.6 g/mol |
| IUPAC Name | (4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C33H28N2O2/c1-5-13-23(14-6-1)27-29(25-17-9-3-10-18-25)36-31(34-27)33(21-22-33)32-35-28(24-15-7-2-8-16-24)30(37-32)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2/t27-,28-,29+,30+/m0/s1 |
| Standard InChI Key | UAXGHJCFHMQPBJ-VZNYXHRGSA-N |
| Isomeric SMILES | C1CC1(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 |
| SMILES | C1CC1(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
| Canonical SMILES | C1CC1(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
(4S,4'S,5R,5'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a complex organic compound with a molecular formula of C33H28N2O2 and a molecular weight of 484.6 g/mol . This compound is characterized by its cyclopropane bridge linking two 4,5-diphenyl-4,5-dihydrooxazole units. The compound's CAS number is 229184-97-8, and it is available with a purity of 97% .
Synthesis and Applications
While specific synthesis methods for this compound are not detailed in the available literature, compounds of similar structure often involve multi-step reactions including condensation and cyclization steps. The applications of such compounds can vary widely, including roles in organic synthesis, catalysis, and as ligands in coordination chemistry.
Comparison with Similar Compounds
Similar compounds, such as (4S,4'S,5R,5'R)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole), have molecular weights slightly lower due to the different bridging group (ethane instead of cyclopropane) . These compounds share similar molecular formulas and structures but differ in the bridging unit, affecting their physical and chemical properties.
| Compound | Molecular Weight | Bridging Group |
|---|---|---|
| (4S,4'S,5R,5'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) | 484.6 g/mol | Cyclopropane |
| (4S,4'S,5R,5'R)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) | 472.58 g/mol | Ethane |
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